Product packaging for 2-Amidinopyrimidine hydrochloride(Cat. No.:CAS No. 138588-40-6)

2-Amidinopyrimidine hydrochloride

Cat. No.: B022906
CAS No.: 138588-40-6
M. Wt: 158.59 g/mol
InChI Key: LZIYBABLVXXFGZ-UHFFFAOYSA-N
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Description

2-Amidinopyrimidine hydrochloride is a versatile chemical scaffold of significant interest in medicinal chemistry and pharmacological research. This compound features a pyrimidine ring core substituted with an amidine group, which is often utilized in the design and synthesis of molecules that target enzyme families such as kinases. Its mechanism of action typically involves acting as a key molecular backbone that can be functionalized to create potent inhibitors for various protein kinases involved in cellular signaling pathways. Researchers employ this compound in early-stage drug discovery projects, including target validation, high-throughput screening, and as a starting material for the development of more complex therapeutic candidates. It is particularly valuable in probing structure-activity relationships (SAR) and in biophysical assays like protein-ligand binding studies. This product is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers can rely on its documented high purity and consistency for critical experimental work.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7ClN4 B022906 2-Amidinopyrimidine hydrochloride CAS No. 138588-40-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrimidine-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4.ClH/c6-4(7)5-8-2-1-3-9-5;/h1-3H,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIYBABLVXXFGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621166
Record name Pyrimidine-2-carboximidamide--hydrogen chloride (1/1)
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Molecular Weight

158.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138588-40-6
Record name 2-Pyrimidinecarboximidamide, hydrochloride (1:1)
Source CAS Common Chemistry
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Record name Pyrimidine-2-carboximidamide--hydrogen chloride (1/1)
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Record name 2-Pyrimidinecarboximidamide, hydrochloride (1:1)
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-Amidinopyrimidine Hydrochloride and Related Compounds

The synthesis of the 2-amidinopyrimidine core, often as a 2-aminopyrimidine (B69317) derivative, is typically achieved through condensation reactions. A prevalent method involves the reaction of a 1,3-dicarbonyl compound or its equivalent with guanidine (B92328) or a guanidine derivative. researchgate.net The hydrochloride salt is subsequently formed by treatment with hydrochloric acid.

One of the most common industrial syntheses of 2-aminopyrimidine involves the condensation of malondialdehyde or its precursors with guanidine. Variations of this approach utilize different starting materials and reaction conditions to optimize yield and purity. For instance, a disclosed production method for 2-aminopyrimidine starts from N,N-dimethylformamide (DMF), which is first reacted with phosphorus trichloride (B1173362) and then with an acetal (B89532) to form an addition aldehyde oil. This intermediate is then condensed with guanidine nitrate (B79036) under pressure in the presence of sodium methoxide (B1231860) to yield 2-aminopyrimidine. google.comgoogle.com

Another established route involves the cyclization of mucochloric acid with guanidine hydrochloride in the presence of sodium methoxide, followed by high-temperature decarboxylation and zinc powder-mediated dechlorination to afford 2-aminopyrimidine. google.comgoogle.com Furthermore, the condensation of propynal or its derivatives with guanidine under acidic conditions has also been reported as a viable synthetic pathway. google.comgoogle.com

The Biginelli reaction and its variations represent another important class of reactions for accessing pyrimidine (B1678525) derivatives, which can be further modified to yield 2-aminopyrimidines. researchgate.net These multicomponent reactions offer an efficient means to construct the pyrimidine ring system from simple starting materials.

Below is a table summarizing various synthetic approaches to the 2-aminopyrimidine scaffold:

Starting MaterialsReagentsKey StepsProduct
Malondialdehyde precursor & GuanidineAcid or Base catalystCondensation, Cyclization2-Aminopyrimidine
N,N-Dimethylformamide & AcetalPhosphorus trichloride, Guanidine nitrate, Sodium methoxideFormation of aldehyde intermediate, Condensation, Cyclization2-Aminopyrimidine
Mucochloric acid & Guanidine hydrochlorideSodium methoxide, Zinc powderCyclization, Decarboxylation, Dechlorination2-Aminopyrimidine
Propynal derivative & GuanidineAcid catalystCondensation, Cyclization2-Aminopyrimidine
β-Dicarbonyl compound, Aldehyde, Urea/ThioureaAcid or Base catalystBiginelli reactionDihydropyrimidine (precursor to 2-aminopyrimidine)

Approaches to the Synthesis of Functionalized 2-Amidinopyrimidine Derivatives

The functionalization of the 2-amidinopyrimidine core is crucial for tuning its chemical and physical properties. This is often achieved through the synthesis of derivatives bearing various substituents on the pyrimidine ring.

Nucleophilic Substitution Reactions in Pyrimidine Synthesis

Nucleophilic substitution is a powerful tool for the synthesis of functionalized pyrimidines. The pyrimidine ring is electron-deficient, which facilitates the displacement of leaving groups at the 2, 4, and 6 positions by nucleophiles. bhu.ac.inslideshare.net Halogen atoms, particularly chlorine, are common leaving groups in these reactions.

A widely employed strategy involves the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with a variety of amines. mdpi.comnih.govresearchgate.netsemanticscholar.org This reaction typically proceeds via a nucleophilic aromatic substitution mechanism, where the amine displaces one or both of the chlorine atoms. The regioselectivity of the substitution can often be controlled by the reaction conditions. Generally, the first substitution occurs at the more reactive 4-position. google.com However, by carefully selecting the solvent and other reaction parameters, it is possible to favor substitution at the 2-position. google.com

The versatility of this approach allows for the introduction of a wide range of functional groups, leading to a diverse library of 2-aminopyrimidine derivatives.

Catalyst-Free and Solvent-Free Synthetic Protocols

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. In this context, catalyst-free and solvent-free protocols for the synthesis of 2-aminopyrimidine derivatives have gained significant attention. mdpi.comnih.govresearchgate.netsemanticscholar.orgnih.gov

These methods often involve the direct fusion of reactants at elevated temperatures or the use of microwave irradiation to accelerate the reaction. mdpi.comnih.govresearchgate.netsemanticscholar.org For example, a series of 2-aminopyrimidine derivatives have been synthesized in good to excellent yields by heating finely ground 2-amino-4,6-dichloropyrimidine with various amines in the presence of triethylamine (B128534) without any solvent or catalyst. mdpi.comnih.govresearchgate.netsemanticscholar.org These solvent-free conditions not only reduce environmental impact but can also simplify the work-up procedure.

Mild, catalyst-free methods for the synthesis of related 2-aminopyridines have also been developed, which involve the reaction of a cyclic dihydrothiazolopyridinium salt with amines, either neat or in a minimal amount of solvent like DMSO. nih.govresearchgate.netnih.gov Such approaches highlight the potential for developing more sustainable synthetic routes to azaheterocycles.

Derivatization for Fused Heterocycle Formation (e.g., Imidazopyrimidines, Triazolopyrimidines)

2-Aminopyrimidines serve as valuable precursors for the synthesis of fused heterocyclic systems, which are prominent scaffolds in many pharmaceutical agents. mdpi.comnih.govsemanticscholar.org The amino group at the 2-position provides a handle for further cyclization reactions to form bicyclic structures such as imidazopyrimidines and triazolopyrimidines.

The synthesis of imidazo[1,2-a]pyrimidines can be achieved through the reaction of a 2-aminopyrimidine with an α-halocarbonyl compound. e3s-conferences.org The initial step involves the formation of a pyridinium (B92312) salt intermediate, which then undergoes in situ cyclization to yield the fused heterocycle. e3s-conferences.org Another approach involves the cyclization of a formamidine (B1211174) intermediate derived from a 2-aminopyrimidine. researchgate.net

Similarly, triazolo[1,5-a]pyrimidines can be synthesized from 2-aminopyrimidines. One common method involves the condensation of a 2-aminopyrimidine derivative with a reagent that provides the remaining atoms for the triazole ring. tsijournals.com For example, the reaction of 3,5-diamino-1,2,4-triazole with unsaturated aromatic ketones can lead to the formation of 2-amino-1,2,4-triazolo[1,5-a]pyrimidines. researchgate.net The synthesis of various triazolopyrimidine isomers is an active area of research due to their diverse biological activities. nih.govresearchgate.net

The following table provides a summary of the derivatization of 2-aminopyrimidines to form fused heterocycles:

Fused HeterocycleStarting 2-Aminopyrimidine DerivativeKey Reagents/Steps
Imidazo[1,2-a]pyrimidine2-Aminopyrimidineα-Halocarbonyl compound, Cyclization
Imidazo[1,2-a]pyrimidine2-AminopyrimidineN,N-dimethylformamide dimethyl acetal, Cyclization
Triazolo[1,5-a]pyrimidine2-Aminopyrimidine derivativeReagents for triazole ring formation, Condensation, Cyclization
Triazolo[1,5-a]pyrimidine3,5-Diamino-1,2,4-triazoleUnsaturated aromatic ketone, Oxidation

Coordination Chemistry and Ligand Design

2-Amidinopyrimidine Hydrochloride as a Neutral N-Donor Ligand

This compound serves as a precursor to 2-amidinopyrimidine, a versatile neutral N-donor ligand. This class of ligands, which includes related compounds like 2-aminopyridine (B139424) and its derivatives, is instrumental in the formation of stable metal complexes. researchgate.netnih.gov The nitrogen atoms within the pyrimidine (B1678525) ring and the amidine group provide multiple coordination sites, allowing for diverse binding modes with various metal ions. nih.gov The ability of these N-donor ligands to chelate metal ions is fundamental to their application in coordination chemistry, influencing the geometry and stability of the resulting complexes. nih.gov The coordination can occur through one or both nitrogen atoms of the pyrimidine ring, as well as the nitrogen atoms of the amidino group, leading to the formation of mononuclear or polynuclear complexes. nih.govekb.eg

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes involving pyrimidine derivatives often involves the reaction of a metal salt with the ligand in a suitable solvent. ekb.egmdpi.com The resulting complexes can be characterized by a variety of analytical techniques to elucidate their structure and properties.

Mononuclear Metal Complexes Incorporating 2-Amidinopyrimidine Ligands

Mononuclear complexes are a significant class of compounds formed with 2-amidinopyrimidine and related ligands. For instance, the reaction of Cu(II) with a malonate and 2-aminopyrimidine (B69317) resulted in a mononuclear complex. nih.gov In this structure, the 2-aminopyrimidine molecules are not directly coordinated to the copper ion but are involved in the crystal lattice through noncovalent interactions. nih.gov Similarly, mononuclear titanium complexes have been synthesized using aminopyridinato ligands, which are structurally related to 2-amidinopyrimidine. nih.gov These complexes exhibit distorted octahedral or pentagonal bipyramidal coordination geometries. nih.gov The synthesis of such complexes can be achieved through methods like amine elimination or by reacting in-situ generated lithium aminopyridinate with a titanium precursor. nih.gov

Spectroscopic and Crystallographic Analysis of Coordination Structures

The structural elucidation of these coordination compounds relies heavily on spectroscopic and crystallographic methods. Infrared (IR) spectroscopy is crucial for identifying the coordination sites of the ligand. Shifts in the vibrational frequencies of the C=N and other characteristic bands upon complexation confirm the involvement of the nitrogen atoms in bonding to the metal ion. nih.govcyberleninka.ru

Chelation Properties and Ligand Field Effects

The chelation of metal ions by ligands like 2-amidinopyrimidine derivatives significantly influences the properties of the resulting complexes. The formation of a chelate ring, typically five- or six-membered, enhances the thermodynamic stability of the complex compared to coordination with monodentate ligands. The ligand field created by the N-donor atoms of the pyrimidine and amidine groups affects the electronic structure of the central metal ion. ekb.egtubitak.gov.tr

The nature of the ligand and its coordination mode dictates the ligand field splitting, which in turn determines the magnetic and electronic spectral properties of the complex. For instance, electronic spectral data for Co(II), Ni(II), and Cu(II) complexes with a pyrimidine-derived Schiff base ligand suggested an octahedral geometry around the metal ions. ekb.eg

Metal-Assisted Transformations and Complex Formation

The coordination of a ligand to a metal center can facilitate transformations that are not readily achievable with the free ligand. This metal-assisted reactivity is a cornerstone of coordination chemistry. For example, the reaction of triamine ligands with fac-[Re(CO)₃(CH₃CN)₃]⁺ in acetonitrile (B52724) can lead to the formation of novel tridentate ligands through the attack of a terminal amine on a coordinated acetonitrile molecule. nih.gov This demonstrates how the metal center can activate and mediate reactions between coordinated species. The resulting complexes often exhibit unique structures and properties. nih.gov

Photoluminescence Properties of Coordination Complexes

Coordination complexes of pyrimidine derivatives with certain metal ions can exhibit interesting photoluminescence properties. The emission characteristics are influenced by both the ligand and the metal center. researchgate.nettubitak.gov.tr The ligand itself may be luminescent, and its coordination to a metal ion can either enhance or quench this emission. tubitak.gov.tr

Biological Activities and Pharmacological Investigations

Enzyme Inhibition Studies

The ability of 2-amidinopyrimidine derivatives to interact with and inhibit enzymes is a key area of research, with significant implications for treating various diseases.

Elevated activity of the enzyme β-glucuronidase has been linked to a range of pathological states, including certain types of cancer (such as colon, breast, and prostate), renal diseases, and infections of the urinary tract. mdpi.comnih.gov This enzyme, found in mammalian tissues and intestinal bacteria, can hydrolyze glucuronide conjugates, releasing potentially harmful xenobiotics and toxins. mdpi.com This deconjugation process can disrupt normal detoxification pathways and contribute to disease progression. mdpi.com

Derivatives of 2-aminopyrimidine (B69317) have been synthesized and evaluated for their potential to inhibit this critical enzyme. In one extensive study, a series of twenty-seven 2-aminopyrimidine derivatives were assessed for their in vitro β-glucuronidase inhibitory activity. Several compounds demonstrated notable inhibition, with one derivative in particular, compound 24 , exhibiting an IC₅₀ value of 2.8 ± 0.10 µM. This was significantly more potent than the standard inhibitor, D-saccharic acid 1,4-lactone, which has an IC₅₀ of 45.75 ± 2.16 µM. mdpi.com The identification of such potent inhibitors highlights the therapeutic potential of the 2-aminopyrimidine scaffold in mitigating conditions associated with excessive β-glucuronidase activity. mdpi.com

Inhibitory Activity of Selected 2-Aminopyrimidine Derivatives Against Beta-Glucuronidase

Compound IC₅₀ (µM) mdpi.com
Compound 24 2.8 ± 0.10
Compound 8 72.0 ± 6.20
Compound 9 126.43 ± 6.16
Compound 23 257.0 ± 4.18
Compound 22 300.25 ± 12.5

Understanding how these compounds interact with the target enzyme is crucial for designing more effective inhibitors. Structure-activity relationship (SAR) studies, supported by computational docking simulations, have provided insights into the binding modes of 2-aminopyrimidine derivatives within the active site of β-glucuronidase. mdpi.com

These in silico studies have revealed that the most active compounds form significant hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme's active site. mdpi.com A critical finding from this research is the importance of specific chemical functionalities on the pyrimidine (B1678525) ring. The presence of electron-donating or electron-accepting groups on the molecule plays a vital role in determining its inhibitory potency. mdpi.com This suggests that the electronic properties and the spatial arrangement of substituents are key factors that govern the strength of the interaction with the enzyme, providing a clear direction for the future rational design of novel and more powerful β-glucuronidase inhibitors. mdpi.com

Antimicrobial Research

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. The pyrimidine core, and specifically the 2-aminopyrimidine structure, has been a focus of this research due to its presence in numerous compounds with demonstrated biological activity.

Studies have determined the minimum inhibitory concentration (MIC) values for various 2-aminopyrimidine derivatives against both Gram-positive and Gram-negative bacteria, as well as yeasts. nih.gov The research has demonstrated that these compounds can effectively inhibit the growth of clinically relevant pathogens such as Staphylococcus aureus and Escherichia coli. nih.gov The efficacy of these compounds is often linked to their specific structural features, which influence their ability to interfere with essential bacterial processes.

Minimum Inhibitory Concentration (MIC) of a 2-Aminopyrimidine Derivative Against Selected Microorganisms

Microorganism MIC (µg/mL) nih.gov
Staphylococcus aureus Data available
Escherichia coli Data available
Candida albicans Data available

(Note: Specific MIC values for 2-Amidinopyrimidine hydrochloride were not detailed in the referenced abstract, but the study confirms the determination of these values for a group of pyrimidine derivatives.)

The combination of the pyrimidine ring with an amidine group is a promising strategy in the development of broad-spectrum antimicrobial agents. The structural versatility of 2-aminopyrimidines allows for extensive chemical modifications to enhance efficacy, reduce toxicity, and overcome existing resistance mechanisms. This adaptability is critical in addressing the challenge of drug-resistant pathogens. The pyrimidine framework itself is an important part of many endogenous substances, which may allow its derivatives to more readily interact with biological targets like enzymes and genetic material within microbial cells.

Antineoplastic and Antiproliferative Research

The 2-aminopyrimidine scaffold is a recognized "privileged structure" in medicinal chemistry, known for its role in a variety of biologically active compounds, including several approved anticancer drugs like Imatinib and Palbociclib. This has spurred considerable interest in 2-aminopyrimidine and its derivatives as potential antineoplastic and antiproliferative agents. Research has shown that derivatives incorporating the 2-aminopyrimidine core exhibit a range of anticancer activities.

While extensive research has been conducted on various derivatives, specific experimental studies detailing the antineoplastic or antiproliferative activity of this compound itself are not prominently available in the reviewed literature. However, the consistent and potent anticancer activity observed across a wide array of more complex molecules containing the 2-aminopyrimidine moiety strongly suggests that this core structure is a critical pharmacophore for achieving cytotoxic effects against cancer cells. The development of these derivatives continues to be an active area of investigation for novel cancer therapies.

Antiviral Research Prospects

The 2-aminopyrimidine core is a constituent of various compounds with demonstrated antiviral activity. ijpsjournal.com While direct antiviral screening data for this compound is scarce, the potential for this chemical class is recognized. Studies on other pyrimidine derivatives have shown interference with viral replication processes, making them candidates for antiviral drug development. nih.govnih.gov For instance, derivatives of 2-aminopyrimidine have been investigated for their antiviral properties, and the structural motif is considered a valuable starting point for the synthesis of new antiviral agents. ijpsjournal.com

Anti-Parasitic Research

Parasitic diseases affect a significant portion of the global population, and there is a continuous need for new and effective treatments. nih.govclevelandclinic.orgaugusta.edu The 2-aminopyrimidine scaffold has been explored for its potential in developing anti-parasitic agents. ijpsjournal.com

A common mechanism of action for many anti-parasitic drugs involves interaction with parasitic DNA or interference with heme detoxification pathways. nih.gov While specific heme and DNA binding studies for this compound have not been reported, the general class of amidine-containing compounds has been noted for its ability to bind to DNA. The structural characteristics of this compound suggest a potential for such interactions, which are crucial for anti-parasitic activity, but this remains an area for future investigation.

Interactions with Biological Targets

The biological activity of 2-aminopyrimidine derivatives is often attributed to their interaction with specific biological targets, such as enzymes and receptors. nih.gov For example, a series of 2-aminopyrimidines were synthesized and identified as ligands for the histamine (B1213489) H4 receptor, with potential applications in treating inflammation and pain. nih.gov Another study on 2-aminopyrimidine derivatives demonstrated potent inhibitory activity against β-glucuronidase, an enzyme implicated in conditions like colon cancer. nih.govmdpi.com

Compound DerivativeTarget Enzyme/ReceptorActivityReference
2-Aminopyrimidine Derivative (Compound 24)β-GlucuronidaseIC50 = 2.8 ± 0.10 µM nih.govmdpi.com
4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrileHistamine H4 ReceptorPotent Ligand nih.gov

Enzyme and Receptor Interaction Profiling

The unique structural characteristics of this compound, featuring a pyrimidine core with an amidine substituent, position it as a molecule of significant interest in medicinal chemistry for its potential to interact with a variety of biological targets. The pyrimidine scaffold is a well-established pharmacophore known for its role in enzyme inhibition.

Research into the broader class of 2-aminopyrimidine derivatives, to which this compound belongs, has demonstrated a range of enzyme inhibitory activities. For instance, various derivatives have been synthesized and assessed for their ability to inhibit β-glucuronidase, an enzyme implicated in certain pathological conditions. nih.govsemanticscholar.org In one study, a series of twenty-seven 2-aminopyrimidine derivatives were evaluated, with some compounds exhibiting potent inhibitory activity against β-glucuronidase. nih.gov Specifically, compound 24 in the series demonstrated an IC50 value of 2.8 ± 0.10 µM, significantly more potent than the standard inhibitor, D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM). nih.gov

Furthermore, analogs of the related 2-aminopyridine (B139424) structure have been identified as inhibitors of isocitrate lyase and malate (B86768) synthase, two essential enzymes in the glyoxylate (B1226380) shunt of Pseudomonas aeruginosa. mdpi.com This pathway is crucial for the survival of the bacterium under specific nutrient conditions. mdpi.com

In the realm of receptor interactions, 2-aminopyrimidine derivatives have been investigated as ligands for several receptor types. A notable area of research has been their activity as antagonists of adenosine (B11128) A1 and A2A receptors. nih.gov A study detailing the synthesis and screening of thirteen such derivatives identified compounds with high affinity for both receptor subtypes. nih.gov For example, one derivative, 4-(5-Methylfuran-2-yl)-6-[3-(piperidine-1-carbonyl)phenyl]pyrimidin-2-amine, displayed Ki values of 9.54 nM and 6.34 nM for the A1 and A2A receptors, respectively. nih.gov

The 2-aminopyrimidine motif is also a recognized feature in ligands for the histamine H4 receptor, with research focusing on their development as antagonists for this receptor. nih.gov Additionally, derivatives of 2-aminopyridine have been explored as potential antagonists for the sigma-2 (σ2) receptor. nih.gov

While direct and specific inhibitory or binding data for this compound itself is not extensively detailed in the public domain, the activities of its close structural relatives provide a strong indication of its potential interaction profile. The hydrochloride salt form of a related 2-amino-pyridinyl-N-acylhydrazone was found to enhance its potency as a p38 inhibitor, suggesting that the hydrochloride moiety can positively influence biological activity.

Table 1: Enzyme and Receptor Interaction Profile of 2-Aminopyrimidine Derivatives

Class of CompoundTarget Enzyme/ReceptorObserved ActivitySpecific Derivative ExampleIC50/Ki Value
2-Aminopyrimidine Derivativesβ-GlucuronidaseInhibitionCompound 242.8 ± 0.10 µM
2-Aminopyridine AnalogsIsocitrate Lyase (ICL)InhibitionSB002, SB023Not specified
2-Aminopyridine AnalogsMalate Synthase (MS)InhibitionSB002, SB023Not specified
2-Aminopyrimidine DerivativesAdenosine A1 ReceptorAntagonism4-(5-Methylfuran-2-yl)-6-[3-(piperidine-1-carbonyl)phenyl]pyrimidin-2-amine9.54 nM (Ki)
2-Aminopyrimidine DerivativesAdenosine A2A ReceptorAntagonism4-(5-Methylfuran-2-yl)-6-[3-(piperidine-1-carbonyl)phenyl]pyrimidin-2-amine6.34 nM (Ki)
2-Aminopyrimidine DerivativesHistamine H4 ReceptorAntagonism4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamineNot specified
2-Aminopyridine DerivativesSigma-2 (σ2) ReceptorAntagonismNot specifiedNot specified

Cellular Signaling Pathway Modulation

The interaction of this compound and its derivatives with various enzymes and receptors suggests a consequent modulation of intracellular signaling pathways. The compound's utility as a precursor in the synthesis of serotonin (B10506) reuptake modulators points towards a potential influence on serotonergic signaling pathways.

The inhibition of p38 mitogen-activated protein kinase (MAPK) by a related 2-amino-pyridinyl-N-acylhydrazone hydrochloride highlights a likely role in modulating inflammatory signaling cascades. The p38 MAPK pathway is a critical regulator of the production of pro-inflammatory cytokines.

Furthermore, the antagonism of adenosine A1 and A2A receptors by 2-aminopyrimidine derivatives implies an ability to interfere with adenosine-mediated signaling. Adenosine is a key signaling molecule in the central nervous system and the periphery, and its receptors are involved in a wide array of physiological processes.

The activity of 2-aminopyrimidine derivatives as histamine H4 receptor antagonists also points to a modulation of histamine-induced signaling pathways, which are central to allergic and inflammatory responses. nih.gov

While the precise mechanisms and full extent of cellular signaling pathway modulation by this compound are yet to be fully elucidated, the available evidence from structurally related compounds provides a solid foundation for its potential effects.

Table 2: Potential Cellular Signaling Pathway Modulation by 2-Aminopyrimidine Derivatives

Signaling PathwayModulatory ActionImplication
Serotonergic SignalingModulation of serotonin reuptakePotential effects on mood, cognition, and other CNS functions
p38 MAPK PathwayInhibitionAttenuation of inflammatory responses
Adenosine SignalingAntagonism of A1/A2A receptorsInterference with adenosine-mediated physiological processes
Histamine SignalingAntagonism of H4 receptorsModulation of allergic and inflammatory responses

Advanced Material Science and Engineering Applications

Role as a Functional Additive in Perovskite Film Formation

APC plays a crucial role during the formation of the perovskite film, a key component of the solar cell. It is typically dissolved in a mixed anti-solvent solution, which is applied during the spin-coating fabrication process. rsc.orgscribd.com This method, known as anti-solvent additive engineering, introduces APC into the formamidinium-based perovskite film, where it influences the film's final properties. researchgate.net The compound does not form a separate two-dimensional perovskite layer but rather integrates into the surface and near-surface of the primary perovskite structure. scribd.com

A primary function of 2-Amidinopyrimidine hydrochloride is to modulate the crystallization process of the perovskite film. rsc.orgscribd.com By being present during the rapid crystallization that occurs upon addition of the anti-solvent, APC helps to regulate the growth of the perovskite grains. rsc.orgresearchgate.net This tuning of the crystallization kinetics results in a higher quality film with improved structural characteristics, which are essential for efficient charge transport. rsc.org

One of the most critical functions of APC in perovskite solar cells is defect passivation. The polycrystalline nature of perovskite films leads to the formation of various defects, such as undercoordinated ions, which can trap charge carriers and reduce the cell's efficiency. APC is described as a multifunctional passivator due to its molecular structure. rsc.org

The key defect passivation mechanisms include:

Passivation of Iodine Vacancies: The nitrogen atoms within the pyrimidine (B1678525) ring of the APC molecule can interact with undercoordinated lead ions (Pb²⁺), which are a common type of defect corresponding to iodine vacancies. This interaction effectively neutralizes these defect sites. rsc.org

Compensation of Formamidine (B1211174) Vacancies: The amidinium group (-C(NH₂)NH₂⁺) on the APC molecule can compensate for vacancies left by the formamidinium (FA) cation in the perovskite lattice. It is proposed that this occurs through the formation of N-H···I hydrogen bonds or ionic bonds with undercoordinated iodide ions (I⁻). rsc.org

By addressing both cationic and anionic defects, APC synergistically passivates the perovskite film, reducing non-radiative recombination pathways. rsc.org

Influence on Photoluminescence and Carrier Dynamics in Perovskite Films

The improvements in film quality and the reduction in defect density due to the inclusion of this compound have a direct and measurable impact on the photophysical properties of the perovskite layer. The passivation of defects significantly suppresses non-radiative recombination, where charge carriers are lost as heat instead of contributing to the photocurrent. rsc.org

This enhancement is evidenced by:

An ultra-long photoluminescence (PL) lifetime of approximately 5 microseconds (μs) in APC-treated films. rsc.orgresearchgate.net This long lifetime indicates that photogenerated charge carriers remain in their excited state for a longer period, increasing the probability of their successful extraction as electrical current.

A carrier diffusion length exceeding 4 μm, a value that is comparable to that of single-crystal perovskites. rsc.org This long diffusion length signifies that charge carriers can travel further within the material before recombining, leading to more efficient charge collection at the electrodes. rsc.org

Impact on Photovoltaic Performance and Device Stability

The culmination of improved crystallization, effective defect passivation, and enhanced carrier dynamics results in a substantial increase in the photovoltaic performance of solar cells incorporating this compound. rsc.org Devices treated with APC have demonstrated excellent long-term storage and operational stability. rsc.org

The key performance metrics for a champion device treated with APC are summarized in the table below.

Photovoltaic ParameterValue
Power Conversion Efficiency (PCE)25.17% (Certified at 24.51%)
Open-Circuit Voltage (VOC)1.184 V
Voltage Deficit0.37 V
Fill Factor (FF)> 84%
Data sourced from Peng et al. (2022), Energy & Environmental Science. rsc.org

These results, particularly the high power conversion efficiency and fill factor, underscore the effectiveness of this compound as an additive for creating highly efficient and stable perovskite solar cells. rsc.orgscribd.com

Computational and Theoretical Chemistry Studies

In Silico Modeling of Ligand-Receptor Interactions

In silico modeling is a cornerstone of modern drug discovery, enabling researchers to simulate the interaction between a small molecule (ligand) and a biological macromolecule (receptor) at a molecular level. This approach is crucial for identifying potential drug targets and understanding the mechanism of action for compounds like 2-amidinopyrimidine hydrochloride. Studies on structurally similar 2-aminopyrimidine (B69317) derivatives have demonstrated the utility of these models in predicting and rationalizing biological activity.

For instance, in the context of discovering novel inhibitors for enzymes like β-glucuronidase, in silico modeling plays a pivotal role. nih.govresearchgate.net Research on a series of 2-aminopyrimidine derivatives has shown that these compounds can exhibit significant inhibitory activity. nih.govresearchgate.net The modeling process typically begins with the three-dimensional structures of the ligand and the target receptor. These models are then used to predict how the ligand might bind to the receptor's active site, a process known as molecular docking.

The insights gained from these models are not limited to a single target. Diaryl pyrimidine (B1678525) derivatives have been investigated as potential inhibitors of the interaction between the human angiotensin-converting enzyme 2 (hACE2) and the spike protein of SARS-CoV-2. nih.gov In silico modeling in this context helps to understand the key interactions at the protein-protein interface that can be disrupted by the small molecule. nih.gov These studies highlight the versatility of in silico modeling in exploring the therapeutic potential of pyrimidine-based compounds against a wide range of diseases.

Molecular Docking and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method is instrumental in predicting the binding affinity and understanding the specific interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, which possesses hydrogen bond donors and acceptors, molecular docking can provide valuable predictions about its binding modes in various protein targets.

Similarly, docking studies on diaryl pyrimidine derivatives targeting the hACE2-S protein complex showed that the amino group of the pyrimidine ring was involved in hydrogen bonding at the interface. nih.gov The non-covalent interactions, including π-π stacking, were also identified as important for the stabilization of the ligand within the active site. nih.gov In another example, docking of amino-pyrimidine derivatives into the active sites of insulin-like growth factor 1 receptor (IGF1R) and epidermal growth factor receptor (EGFR) was performed to rationalize their potential as anti-cancer agents. researchgate.net

These examples underscore the power of molecular docking to provide detailed, atom-level insights into the binding mechanisms of pyrimidine-based compounds. The predicted binding modes can then be used to guide the synthesis of new derivatives with improved affinity and selectivity.

Compound Series Target Protein Key Predicted Interactions Reference
2-Aminopyrimidine derivativesβ-GlucuronidaseHydrogen bonding with Phe161, hydrophobic interactions with Val446 and Tyr472. nih.gov
Diaryl pyrimidine derivativeshACE2-S protein complexHydrogen bonding via the amino group of the pyrimidine ring and the hydroxyl group of the phenol (B47542) part; π-π interactions. nih.gov
Amino-pyrimidine derivativesIGF1R and EGFRNot specified in detail, but used to rationalize biological findings and guide further SAR studies. researchgate.net

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations provide a deep understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions. Methods like Density Functional Theory (DFT) are used to calculate various molecular properties, including the distribution of electron density, the energies of molecular orbitals, and vibrational frequencies. nih.govresearchgate.netresearchgate.netnih.gov For this compound, these calculations can reveal insights into its chemical stability, reactivity, and spectroscopic signatures.

Comprehensive quantum chemical studies have been performed on the related molecule, 2-aminopyrimidine (2-AP). nih.gov These studies often employ DFT with various basis sets, such as 6-31G(d) and 6-31G(d,p), to optimize the molecular geometry and calculate vibrational frequencies. nih.gov The calculated harmonic vibrational frequencies can be compared with experimental data from FTIR and FT-Raman spectroscopy to validate the computational model. nih.govnih.gov

A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov For 2-aminopyrimidine, the calculated HOMO and LUMO energies show that charge transfer occurs within the molecule, which is a crucial aspect of its electronic behavior. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool used in these studies. NBO analysis provides information about the delocalization of electron density between orbitals, which can reveal stabilizing interactions such as hyperconjugation. nih.gov For 2-aminopyrimidine, NBO analysis has been used to understand the stabilization originating from hydrogen-bonded interactions. nih.gov The Mulliken charges and the molecular electrostatic potential (MEP) can also be calculated to identify the electron-rich and electron-deficient regions of the molecule, which are important for predicting sites of electrophilic and nucleophilic attack.

Calculation Method Properties Investigated for 2-Aminopyrimidine and its Derivatives Key Findings Reference
DFT (B3LYP)Optimized geometry, vibrational frequencies, HOMO-LUMO energies, NBO analysis, Mulliken charges.Good agreement between calculated and experimental vibrational spectra; charge transfer within the molecule; stabilization through hyperconjugation. nih.govnih.govnih.gov
TD-DFTUV-Vis spectrum, electronic properties.Prediction of electronic transitions and absorption spectra. nih.gov
MP2 and DFTMolecular geometries and dimer interactions.Investigation of H-bond energies and electron density donation upon dimer formation. researchgate.net

Predictive Modeling of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to create mathematical models that can predict the activity of new, unsynthesized compounds. These models are invaluable for prioritizing synthetic efforts and designing more potent molecules.

For derivatives of 2-aminopyrimidine, QSAR studies have been successfully applied. In one such study focusing on nitric oxide synthase inhibitors, a QSAR model was developed for a series of substituted 2-aminopyridine (B139424) derivatives, which share a similar scaffold. nih.gov The study utilized the partial component regression method to derive a statistically significant model with a high correlation coefficient. nih.gov Such models can identify the key physicochemical properties or structural features that are important for biological activity.

The results of these QSAR studies are often visualized as contour plots, which show the regions around the molecule where certain properties (e.g., steric bulk, positive or negative electrostatic potential) are favorable or unfavorable for activity. nih.gov For the 2-aminopyridine derivatives, the study revealed that acceptor, donor, aliphatic, and aromatic pharmacophore properties were favorable for inhibitory activity. nih.gov

In another study on JNK inhibitors, which included 4-anilinopyrimidine derivatives, QSAR models were constructed using molecular topological and quantum chemical descriptors. urfu.ru These models were validated for their predictive ability and were found to be useful for screening potent inhibitors. urfu.ru The development of such predictive models for 2-amidinopyrimidine derivatives could significantly accelerate the discovery of new therapeutic agents by allowing for the virtual screening of large libraries of compounds and the rational design of molecules with optimized properties.

Compound Series Target QSAR Modeling Approach Key Findings/Descriptors Reference
Substituted 2-aminopyridine derivativesNitric Oxide SynthasesPartial Component RegressionAcceptor, donor, aliphatic, and aromatic pharmacophore properties are favorable for activity. nih.gov
Aminopyridine, anilinopyrimidine, and pyridine (B92270) carboxamide derivativesJNKMolecular topological and quantum chemical descriptorsThe developed models showed good predictive ability for screening potent inhibitors. urfu.ru

Q & A

Basic Research Questions

Q. What is the optimal method for synthesizing 2-Amidinopyrimidine hydrochloride, and how does protonation affect its structural properties?

  • Methodology : The compound is synthesized by mixing equimolar amounts of 2-aminopyrimidine and hydrochloric acid in an alcoholic solution (e.g., ethanol), followed by slow evaporation to obtain crystals . Protonation occurs at the ring nitrogen (N1), leading to significant structural changes, including bond length reductions (e.g., C2–N7 by 0.027 Å) and increased ring angles (~5°), as confirmed by X-ray diffraction and least-squares refinement .

Q. How should solubility and storage conditions be optimized for experimental use of this compound?

  • Methodology : The compound is highly soluble in water and methanol but poorly soluble in non-polar solvents. For stock solutions, use water or ethanol at concentrations of 10–50 mM, and store at –20°C in aliquots to avoid freeze-thaw cycles. Stability tests indicate a shelf life of 6–12 months under these conditions .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodology : Use HPLC (e.g., C18 column with methanol/acetonitrile mobile phases) for purity assessment (>98%) . Structural confirmation requires single-crystal X-ray diffraction (space group P1, a = 9.881 Å, b = 8.693 Å, c = 9.821 Å) and NMR spectroscopy to observe protonation-induced shifts in NH and aromatic protons .

Advanced Research Questions

Q. How do hydrogen-bonding networks in this compound crystals influence its stability and reactivity?

  • Methodology : The crystal structure reveals intermolecular N–H···Cl and O–H···Cl hydrogen bonds between the protonated pyrimidine, chloride ions, and water molecules. These interactions stabilize the lattice, as shown by thermal motion analysis (r.m.s. deviation = 0.0003 Ų) . Disruption of these bonds (e.g., via solvent substitution) can alter solubility and reactivity in synthetic applications .

Q. What contradictions exist in reported bond parameters for protonated vs. non-protonated 2-aminopyrimidine derivatives, and how can they be resolved?

  • Methodology : Discrepancies in bond lengths (e.g., C2–N7 in protonated forms vs. neutral molecules) arise from conjugation changes between the amino group and the ring. Comparative studies using high-resolution X-ray data (e.g., R = 0.030) and density functional theory (DFT) calculations are recommended to reconcile differences .

Q. How can this compound be utilized as an intermediate in drug discovery, particularly for targeting enzymatic pathways?

  • Methodology : The compound serves as a precursor for synthesizing COX-2 inhibitors and serotonin reuptake modulators. For example, coupling with ibuprofen derivatives via nucleophilic substitution (DMF, 80°C) yields hybrid molecules with dual pharmacological activity. Purity and stereochemical outcomes should be validated using chiral HPLC and enzyme inhibition assays .

Q. What experimental precautions are critical when handling this compound to ensure reproducibility in kinetic studies?

  • Methodology : Strict control of pH (use buffered solutions) and temperature (e.g., 110 K for crystallography) is essential to prevent deprotonation or decomposition. Safety protocols include using PPE (gloves, goggles) and working in a fume hood due to its H303/H313/H333 hazard profile .

Methodological Considerations

Q. How should researchers design experiments to investigate the compound’s role in nucleic acid analog synthesis?

  • Methodology : Incorporate this compound into nucleoside analogs via 3'-acylation reactions. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and characterize products via mass spectrometry and in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) .

Q. What strategies are effective for resolving conflicting data on the compound’s bioactivity in antifungal studies?

  • Methodology : Standardize fungal strain selection (e.g., Candida albicans ATCC 10231) and culture conditions (RPMI-1640 medium). Use microdilution assays (CLSI M27 guidelines) with positive controls (e.g., fluconazole) to ensure comparability across studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.